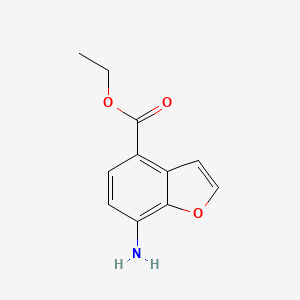![molecular formula C8H10ClN3 B13664883 (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13664883.png)
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H10ClN3 It is a heterocyclic amine that contains both pyrrole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the pyrrole derivative is coupled with a pyridine derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
科学的研究の応用
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (1H-Pyrrolo[2,3-c]pyridin-2-yl)methanamine hydrochloride
- (1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride
Uniqueness
(1H-Pyrrolo[3,2-c]pyridin-2-yl)methanamine hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research applications.
特性
分子式 |
C8H10ClN3 |
|---|---|
分子量 |
183.64 g/mol |
IUPAC名 |
1H-pyrrolo[3,2-c]pyridin-2-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9N3.ClH/c9-4-7-3-6-5-10-2-1-8(6)11-7;/h1-3,5,11H,4,9H2;1H |
InChIキー |
LREYRDYDMCZHML-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=C1NC(=C2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13664801.png)

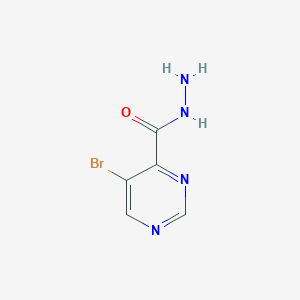



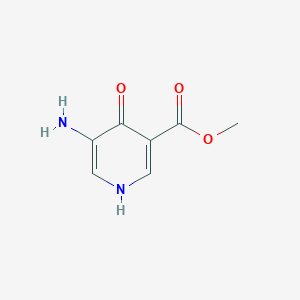
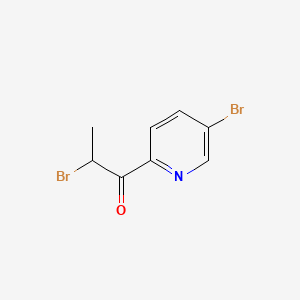
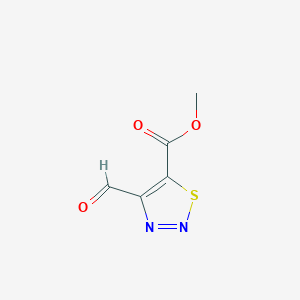
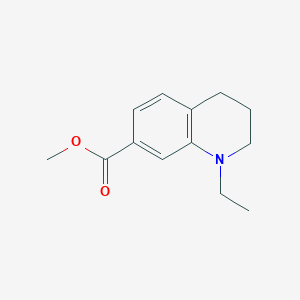


![7-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13664869.png)
